2-Methyl-4-(4-methylphenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-methylphenyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group and a p-tolyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. This method typically requires a large excess of ammonia to ensure the formation of the primary amine . Another method involves the reduction of nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenyl)butan-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with haloalkanes to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Haloalkanes, typically in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
2-Methyl-4-(4-methylphenyl)butan-2-amine has several applications in scientific research:
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it may bind to specific receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(p-tolyl)butan-2-ol: An alcohol derivative with similar structural features but different chemical properties.
4-(p-Tolyl)butan-2-amine: Lacks the additional methyl group, resulting in different reactivity and applications.
2-Methyl-4-(p-tolyl)butan-2-nitrile: A nitrile derivative that can be converted to the amine through reduction.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7H,8-9,13H2,1-3H3 |
InChI Key |
LBORMSBJBMJKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.